2-methoxy-1-[(E)-2-nitroethenyl]naphthalene
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Overview
Description
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a nitroethenyl group
Preparation Methods
The synthesis of 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene typically involves the reaction of 2-methoxynaphthalene with nitroethene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group, forming 2-methoxy-1-[(E)-2-aminoethenyl]naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Scientific Research Applications
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential as a bioactive molecule with anti-inflammatory and anticancer properties.
Medicine: Its derivatives are investigated for their pharmacological activities, including potential therapeutic applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group influences the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene can be compared with similar compounds such as:
2-methoxynaphthalene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
1-methoxy-2-nitronaphthalene: Has a different substitution pattern, leading to variations in chemical behavior and applications.
2-nitronaphthalene: Lacks the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)16/h2-9H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDPCQRXRVFIK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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